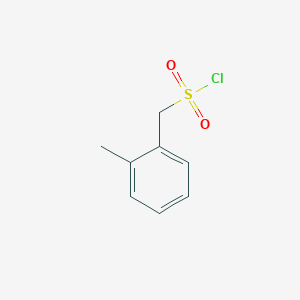

(2-methylphenyl)methanesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMREUGSHNSYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375280 | |

| Record name | (2-methylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92614-55-6 | |

| Record name | (2-methylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylphenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (2-Methylphenyl)methanesulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride, is an organosulfur compound with significant applications in organic synthesis.[1][2] As a reactive sulfonyl chloride, it serves as a crucial intermediate and reagent, particularly in the development of pharmaceuticals and other fine chemicals.[1] Its utility stems from the methanesulfonyl chloride moiety, which can readily react with nucleophiles like alcohols and amines to form sulfonates and sulfonamides, respectively.[1][3][4] The presence of the ortho-methyl group on the phenyl ring can influence its reactivity, solubility, and the properties of its derivatives, making a thorough understanding of its physical characteristics essential for its effective application in research and development.

This guide provides a comprehensive overview of the core physical properties of this compound, outlines standard methodologies for their determination, details its spectroscopic signature, and summarizes critical safety and handling protocols. The information herein is synthesized to provide both foundational data and the practical insights necessary for laboratory applications.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These values are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 92614-55-6 | [1][2] |

| Molecular Formula | C₈H₉ClO₂S | [1][2] |

| Molecular Weight | 204.67 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, pungent | [1] |

| Density | 1.325 - 1.33 g/cm³ | [1] |

| Melting Point | 52 °C | [1] |

| Boiling Point | 198-200 °C; 307.9 °C at 760 mmHg | [1] |

| Flash Point | 140 °C | [1] |

| Refractive Index | 1.556 | [1] |

| Vapor Pressure | 0.00128 mmHg at 25 °C | [1] |

| Solubility | Reacts with water.[1][5] Soluble in polar organic solvents.[3] |

Note on Boiling Point: The discrepancy in reported boiling points may be attributed to measurement under different pressures or potential decomposition at higher temperatures. Distillation under reduced pressure is recommended to ensure purity and prevent degradation.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The following sections detail the expected spectral characteristics based on its molecular structure and established data for related sulfonyl chloride compounds.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for confirming the presence of key functional groups.[6] For this compound, the IR spectrum is dominated by strong absorptions characteristic of the sulfonyl chloride group.

-

S=O Asymmetric & Symmetric Stretching: Expect two strong, characteristic bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group.[6] The intensity of these peaks is a hallmark of sulfonyl chlorides.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be observed in the 3000-2800 cm⁻¹ region.[6]

-

C=C Stretching (Aromatic): Medium to weak absorptions corresponding to the benzene ring C=C stretching will be present in the 1600-1450 cm⁻¹ region.

-

S-Cl Stretching: A weaker absorption for the S-Cl bond is expected in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectrum:

-

Methylene Protons (-CH₂-SO₂Cl): A singlet is expected for the two protons of the methylene group. Due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group, this peak will be significantly downfield-shifted, likely in the range of 4.5-5.0 ppm.

-

Aromatic Protons (C₆H₄): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet in the aromatic region (typically 7.2-7.8 ppm). The specific splitting pattern is dictated by ortho and meta coupling.

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring will be observed further upfield, typically around 2.3-2.5 ppm.

-

-

¹³C NMR Spectrum:

-

Methylene Carbon (-CH₂-SO₂Cl): The carbon of the methylene group will be deshielded and is expected to appear around 60-70 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with chemical shifts ranging from approximately 125 to 140 ppm. The carbon bearing the methyl group and the carbon bearing the methanesulfonyl chloride group will have distinct chemical shifts from the other four.

-

Methyl Carbon (-CH₃): The methyl carbon signal will be found in the upfield aliphatic region, typically around 20-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 204.6).

-

Isotopic Pattern: A characteristic feature will be the A+2 peak for chlorine-containing fragments. The ratio of the M⁺ to the M+2 peak will be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]

-

Key Fragmentation Pathways: Common fragmentation patterns for this molecule would include the loss of a chlorine radical (·Cl), loss of sulfur dioxide (SO₂), and cleavage of the benzyl-sulfur bond, leading to the formation of a tropylium ion or related fragments.

Section 3: Experimental Methodologies for Physical Property Determination

The accuracy of physical property data relies on sound experimental technique. The protocols described below are self-validating systems designed to yield reliable and reproducible results.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. For a crystalline solid, a sharp melting range (typically <1°C) indicates high purity.

-

Protocol:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Load a small amount of the finely powdered solid into a capillary tube, sealing one end.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a moderate rate (e.g., 5-10 °C/min) until the temperature is about 15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis Workflow

This generalized workflow outlines the critical steps for obtaining high-quality spectroscopic data. Given the compound's reactivity with water, using anhydrous solvents for NMR is imperative.[5]

-

Protocol:

-

Sample Preparation: For NMR, dissolve a small amount of the compound in an appropriate deuterated solvent (e.g., CDCl₃). For IR, the analysis can be performed on a neat liquid sample between salt plates (NaCl or KBr) or as a thin film.

-

Instrument Calibration: Ensure the spectrometer (NMR, FT-IR, MS) is properly calibrated and tuned according to the manufacturer's specifications.

-

Data Acquisition: Acquire the spectrum using standard parameters. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D spectra like COSY or HSQC for full structural assignment.

-

Data Processing: Process the raw data (e.g., Fourier transform for NMR and IR) and perform baseline correction and peak picking.

-

Spectral Interpretation: Analyze the processed spectra to identify characteristic peaks, chemical shifts, and fragmentation patterns as detailed in Section 2. Compare the data against known values and databases to confirm the structure.

-

Caption: Generalized Workflow for Spectroscopic Analysis.

Section 4: Handling, Storage, and Safety Precautions

This compound is a hazardous substance that requires strict safety protocols. It is corrosive and highly reactive, particularly with moisture.[1][5]

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.[5]

-

Water Reactive: Reacts violently with water and moisture.[5] Contact with water liberates toxic and corrosive gases, such as hydrogen chloride.[5][7]

-

Toxicity: Harmful if swallowed or inhaled.

Safe Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[5][7] Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Dispensing: Use dry glassware and equipment. When transferring, do so carefully to avoid splashes.

-

Spills: In case of a spill, absorb with an inert, dry material like sand or vermiculite. Do not use water. Collect in a sealed container for proper disposal.

Storage:

-

Store in a tightly sealed container to prevent contact with moisture and air.[1]

-

Keep in a cool, dry, and well-ventilated area.[7]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and water.[5]

Caption: Logical Flow from Chemical Hazards to Safety Controls.

Section 5: Relevance in Chemical Synthesis and Drug Development

The primary utility of this compound lies in its function as a precursor to methanesulfonates (mesylates) and methanesulfonamides.[1][3] In drug development, the introduction of a mesyl group can serve several purposes:

-

Intermediate Formation: Alcohols can be converted into mesylates, which are excellent leaving groups for nucleophilic substitution reactions.[3][8] This two-step process is often more efficient and selective than direct displacement of a hydroxyl group.

-

Protecting Group: The mesyl group can be used to protect alcohols and amines during multi-step syntheses.[3][9]

-

Modulation of Physicochemical Properties: The incorporation of the sulfonyl moiety can alter a drug candidate's solubility, lipophilicity, and metabolic stability, which are key parameters in optimizing pharmacokinetic profiles.[8][10]

The ortho-methyl substituent on the phenyl ring can sterically and electronically influence these reactions, potentially offering unique selectivity or stability compared to its unsubstituted or para-substituted counterparts.

References

- This compound - ChemBK. (2024-04-09). [Link]

- Methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Methanesulfonyl chloride Dealer and Distributor. Multichem. [Link]

- Methanesulfonyl chloride | CH3ClO2S | CID 31297. PubChem. [Link]

- Methanesulfonyl chloride or Mesyl chloride or Methyl sulfonyl chloride or Methyl sulphonyl chloride Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals. [Link]

- Methanesulfonyl chloride Methyl sulphonyl chloride Manufacturer's SDS. Anmol Chemicals. [Link]

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. (2008-07-30). [Link]

- Methanesulfonyl cyanide - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Methanesulfonyl chloride. Wikipedia. [Link]

- ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]

- Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. Wechem. (2025-06-03). [Link]

- Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

- Methanesulfinyl Chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.nl]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]

- 5. fishersci.nl [fishersci.nl]

- 6. acdlabs.com [acdlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. Methanesulfonyl chloride Dealer and Distributor | Methanesulfonyl chloride Supplier | Methanesulfonyl chloride Stockist | Methanesulfonyl chloride Importers [multichemindia.com]

- 9. arkema.com [arkema.com]

- 10. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

An In-depth Technical Guide to (2-methylphenyl)methanesulfonyl chloride (CAS: 92614-55-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methylphenyl)methanesulfonyl chloride, also known as 2-methylbenzylsulfonyl chloride, is a reactive organosulfur compound that serves as a versatile building block in organic synthesis. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. These structural motifs are prevalent in a wide range of biologically active molecules, making this compound a compound of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important reagent, with a focus on providing practical insights for laboratory professionals.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 92614-55-6 | [1] |

| Molecular Formula | C₈H₉ClO₂S | [1] |

| Molecular Weight | 204.67 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 52 °C | [3] |

| Boiling Point | 198-200 °C | [1] |

| Density | 1.33 g/cm³ | [1] |

Synthesis of this compound

Synthesis from 2-Methylbenzenemethanesulfonic Acid

A prevalent method for the preparation of sulfonyl chlorides is the reaction of the corresponding sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[1]. This transformation is a dehydration-chlorination process.

Reaction Scheme:

Figure 1: General synthesis of this compound from its corresponding sulfonic acid.

Experimental Protocol (General Procedure):

A detailed, step-by-step protocol for the synthesis of methanesulfonyl chloride from methanesulfonic acid is well-established and can be adapted for this compound[4].

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 2-methylbenzenemethanesulfonic acid to the flask.

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride or phosphorus oxychloride to the sulfonic acid. The reaction is often exothermic and may require cooling.

-

Reaction: Heat the reaction mixture under reflux for several hours until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The progress of the reaction can be monitored by quenching a small aliquot with water and testing the acidity.

-

Work-up and Purification: After cooling, the excess chlorinating agent is removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation.

Oxidative Chlorination of 2-Methylbenzyl Mercaptan

An alternative route involves the oxidative chlorination of the corresponding thiol (mercaptan). This method is often efficient and can be performed under mild conditions using various oxidizing and chlorinating agents.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is centered around the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.

Reaction with Nucleophiles: A General Mechanism

The reaction with nucleophiles, such as amines and alcohols, typically proceeds through a nucleophilic substitution mechanism at the sulfur atom.

Figure 2: General mechanism of nucleophilic substitution at the sulfonyl chloride group.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Experimental Protocol (General Procedure for Sulfonamide Synthesis):

-

Dissolution: Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.

-

Addition of Base: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine.

-

Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and slowly add a solution of this compound in the same solvent.

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with dilute acid, saturated sodium bicarbonate solution, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Synthesis of Sulfonate Esters

Similarly, the reaction with alcohols in the presence of a base yields sulfonate esters. The resulting 2-methylbenzylsulfonate (or "2-methylbesylate") group is an excellent leaving group in subsequent nucleophilic substitution reactions, thus "activating" the alcohol.

Applications in Drug Discovery and Organic Synthesis

The sulfonamide functional group is a key structural motif in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticancer drugs. This compound serves as a valuable reagent for introducing the 2-methylbenzylsulfonyl group into molecules, allowing for the exploration of structure-activity relationships in drug discovery programs.

While specific examples of drugs synthesized using this compound are not prominently featured in the readily available literature, its application can be inferred in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory compounds where arylsulfonamide moieties are common[5][6]. The 2-methylphenyl group can provide specific steric and electronic properties that may enhance binding to biological targets.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.3-2.5 ppm, a singlet for the methylene protons (CH₂) adjacent to the sulfonyl group around 4.5-5.0 ppm, and a multiplet for the aromatic protons in the range of 7.2-7.5 ppm.

¹³C NMR: The carbon NMR spectrum would display a peak for the methyl carbon around 20 ppm, a peak for the methylene carbon around 60-70 ppm, and several peaks in the aromatic region (125-140 ppm).

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found around 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water, potentially releasing toxic and corrosive fumes.

-

Irritant: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from moisture. Store in a tightly sealed container in a cool, dry place.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. Its utility in medicinal chemistry for the construction of biologically active molecules is significant. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe use in the laboratory. Further research into the specific applications and spectroscopic characterization of this compound will undoubtedly continue to expand its role in the development of new chemical entities.

References

- Dove Medical Press. (n.d.). Supplementary materials.

- ChemBK. (2024, April 9). This compound.

- Google Patents. (n.d.). DE3545775C2 - Process for the preparation of methanesulfonyl chloride.

- Organic Syntheses. (n.d.). Methanesulfonyl chloride.

- Google Patents. (n.d.). US4997535A - Method of manufacturing methanesulfonyl chloride.

- Google Patents. (n.d.). US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.

- Google Patents. (n.d.). US 2012/0309796 A1.

- Google Patents. (n.d.). US3226433A - Making methanesulfonyl chloride.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

- Nakamura, K., Tsuji, K., Konishi, N., Okumura, H., & Matsuo, M. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894–906.

- Hong, J. H. (2007). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Archives of Pharmacal Research, 30(2), 131–137.

- ResearchGate. (n.d.). Development of the Large-Scale Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride.

- ResearchGate. (n.d.). Synthesis of some Heterocyclic Compounds Derived from.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

- Neliti. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science.

- PubMed. (n.d.). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

- ResearchGate. (n.d.). Synthesis And Spectral Characterization Of Bio-compatible Copolyester Using 1, 4 Cyclohexane Diol.

- CAS Common Chemistry. (n.d.). 2-Methylbenzenesulfonyl chloride.

- NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methyl-.

- PubChem. (n.d.). o-Toluenesulfonyl chloride.

- PubMed Central. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

- Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry.

- PubMed. (n.d.). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents.

- Organic Chemistry Portal. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.

- NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methyl-.

Sources

An In-depth Technical Guide to the Synthesis of (2-methylphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylphenyl)methanesulfonyl chloride, a key building block in organic synthesis, holds significant potential for the development of novel pharmaceutical agents. Its structural motif is of considerable interest in medicinal chemistry for the synthesis of complex molecules. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and a thorough discussion of the underlying chemical principles. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by providing practical guidance on the preparation and characterization of this important synthetic intermediate.

Introduction

This compound, also known as o-tolylmethanesulfonyl chloride, is an organosulfur compound with the chemical formula C₈H₉ClO₂S. It belongs to the class of sulfonyl chlorides, which are versatile reagents in organic synthesis, primarily utilized for the introduction of the sulfonyl group. This functional group is a cornerstone in the design of a vast array of biologically active molecules. The methanesulfonyl group, in particular, can act as a bioisostere for other functional groups, modulate the physicochemical properties of a lead compound to enhance its pharmacokinetic profile, and serve as a reactive handle for further molecular elaboration.

The strategic placement of a methyl group at the ortho position of the phenyl ring in this compound introduces specific steric and electronic features that can be exploited in the design of targeted therapeutics. This substitution can influence the conformational preferences of the molecule and its derivatives, potentially leading to enhanced binding affinity and selectivity for biological targets.

This guide provides a detailed exploration of the synthesis of this compound, addressing various synthetic strategies and offering practical insights for its preparation in a laboratory setting.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its successful application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 92614-55-6 | |

| Molecular Formula | C₈H₉ClO₂S | |

| Molecular Weight | 204.67 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 198-200 °C | |

| Density | 1.33 g/cm³ | |

| Melting Point | 52 °C |

Safety and Handling:

This compound is a reactive compound that requires careful handling in a well-ventilated fume hood. It is sensitive to moisture and air, and contact with water can lead to decomposition. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, bases, and water.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. This section provides a comparative analysis of the most viable synthetic strategies.

Diagram 1: Overview of Synthetic Strategies

Caption: Step-by-step workflow for the synthesis of this compound.

Materials and Equipment:

-

2-Methylbenzyl thiol

-

Acetonitrile (anhydrous)

-

Hydrogen peroxide (30% aqueous solution)

-

Thionyl chloride

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methylbenzyl thiol (1.0 eq) in anhydrous acetonitrile (5 mL per mmol of thiol).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition:

-

Add 30% aqueous hydrogen peroxide (3.0 eq) dropwise to the stirred solution via the dropping funnel, ensuring the temperature remains below 5 °C.

-

After the addition of hydrogen peroxide is complete, add thionyl chloride (1.5 eq) dropwise, again maintaining the temperature below 5 °C.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization

5.1. Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.

-

Aromatic Protons (Ar-H): A complex multiplet in the region of δ 7.2-7.5 ppm, integrating to 4 protons.

-

Benzylic Protons (-CH₂-SO₂Cl): A singlet in the region of δ 4.5-5.0 ppm, integrating to 2 protons. The downfield shift is due to the strong electron-withdrawing effect of the sulfonyl chloride group.

-

Methyl Protons (-CH₃): A singlet in the region of δ 2.3-2.5 ppm, integrating to 3 protons.

5.2. Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm).

-

Benzylic Carbon (-CH₂-SO₂Cl): A signal in the region of δ 60-70 ppm.

-

Methyl Carbon (-CH₃): A signal in the region of δ 18-22 ppm.

5.3. Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and aromatic functionalities.

-

S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group, expected around 1370-1390 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

-

C-H Stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C=C Stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

S-Cl Stretching: A weaker absorption in the region of 550-650 cm⁻¹.

5.4. Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (204.0 for the ³⁵Cl isotope and 206.0 for the ³⁷Cl isotope, in an approximate 3:1 ratio).

-

Major Fragmentation Peaks: A prominent peak corresponding to the loss of the chlorine atom (M-Cl)⁺ at m/z 169, and a base peak corresponding to the 2-methylbenzyl cation at m/z 91.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the reactivity of the sulfonyl chloride group, which allows for the facile introduction of the (2-methylphenyl)methanesulfonyl moiety into a target molecule.

-

Synthesis of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides, a class of compounds with a broad range of biological activities, including antibacterial, diuretic, and anticancer properties. [2]The ortho-methyl group can provide a steric and electronic handle to modulate the pharmacological properties of the resulting sulfonamide.

-

Formation of Sulfonate Esters: Reaction with alcohols leads to the formation of sulfonate esters. These esters can act as prodrugs or as intermediates in further synthetic transformations, as the sulfonate is an excellent leaving group. [2]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, a key intermediate for pharmaceutical research and development. A comparative analysis of synthetic routes, a detailed experimental protocol for an efficient oxidative chlorination method, and a discussion of the expected spectroscopic characteristics have been presented. By leveraging the information contained within this guide, researchers and scientists can confidently approach the synthesis and application of this valuable building block in their drug discovery endeavors. The strategic use of this compound opens up new avenues for the design and synthesis of novel therapeutic agents with potentially improved efficacy and selectivity.

References

- ChemBK. (2024, April 9). This compound.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).

- Hearst, P. J., & Noller, C. R. (1955). Methanesulfonyl chloride. Organic Syntheses, 35, 77.

- Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation.

- Oakwood Chemical. (o-Tolyl-methanesulfonyl chloride).

- Chemsrc. (O-TOLYL-METHANESULFONYLCHLORIDE | CAS#:92614-55-6).

- Multichem. (Methanesulfonyl chloride Dealer and Distributor).

- PrepChem. (Preparation of 2-methylbenzyl chloride).

Sources

(2-methylphenyl)methanesulfonyl chloride structural formula

An In-Depth Technical Guide to (2-Methylphenyl)methanesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Development

Abstract

This compound, a specialized sulfonylating agent, serves as a critical reagent in advanced organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. This guide provides a comprehensive technical overview of its structural formula, physicochemical properties, synthesis, and characteristic reactivity. We delve into its mechanistic role as a "mesylating" agent for the activation of alcohols and the formation of sulfonamides—a privileged scaffold in drug design. Authored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven protocols, emphasizing experimental causality and safety.

Introduction and Physicochemical Properties

Overview of this compound

This compound, also known as o-tolylmethanesulfonyl chloride, is an organosulfur compound with the chemical formula C₈H₉ClO₂S.[1] It belongs to the class of sulfonyl chlorides, which are distinguished by their high reactivity toward nucleophiles. This reactivity is harnessed by synthetic chemists to introduce the (2-methylphenyl)methanesulfonyl group (o-tolylmesyl) onto various substrates.

In the context of drug development, the introduction of this group serves two primary purposes:

-

Activation of Alcohols : Reaction with alcohols converts a poor leaving group (hydroxyl) into an excellent leaving group (o-tolylmesylate), facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. This is a cornerstone of complex molecule synthesis.

-

Formation of Sulfonamides : Reaction with primary or secondary amines yields stable sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, including antibiotics, diuretics, and protease inhibitors, due to its ability to act as a non-classical bioisostere of amides and its strong hydrogen-bonding capabilities.

The steric bulk and electronic properties imparted by the ortho-methyl group on the phenyl ring can subtly modulate the reactivity and stability of the resulting derivatives compared to simpler reagents like methanesulfonyl chloride (MsCl).

Structural Elucidation

The structure consists of a sulfonyl chloride group (-SO₂Cl) attached to a methylene bridge (-CH₂-), which is in turn bonded to a toluene ring at the ortho position.

Caption: Structural formula of this compound.

Physicochemical Data

The properties of this compound are summarized below. These values are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂S | [1][2] |

| Molecular Weight | 204.67 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Density | ~1.33 g/cm³ | [1] |

| Boiling Point | 198-200 °C | [1] |

| CAS Number | 92614-55-6 | [2] |

| SMILES | CC1=CC=CC=C1CS(=O)(=O)Cl | [2] |

| Reactivity | Sensitive to air and water; reacts violently with water. | [1][3] |

Synthesis and Characterization

Synthetic Pathway

The most common and direct laboratory-scale synthesis of this compound involves the chlorination of the corresponding sulfonic acid. This is a standard transformation in organosulfur chemistry. The causality for selecting a potent chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) lies in their ability to effectively convert the hydroxyl group of the sulfonic acid into a chloride, driving the reaction forward by producing gaseous byproducts (SO₂ and HCl), which are easily removed.[1]

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure adapted from standard methods for sulfonyl chloride synthesis.[4] CAUTION: This reaction must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[3]

Materials:

-

(2-Methylphenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂), distilled

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of the reagent.

-

Reagent Charging: Charge the flask with (2-methylphenyl)methanesulfonic acid (1.0 eq) and anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops). The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride.

-

Chlorination: Add thionyl chloride (1.5 - 2.0 eq) dropwise via the dropping funnel at 0 °C (ice bath). The reaction is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 80-90 °C). Monitor the reaction progress by taking small aliquots, quenching them carefully with methanol, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to observe the disappearance of the starting sulfonic acid.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The use of a trap cooled with dry ice/acetone is essential to capture the volatile and corrosive SOCl₂.

-

Purification: The crude product is typically purified by vacuum distillation to yield this compound as a clear to pale yellow oil.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, characterization would rely on standard techniques. The expected spectral features can be inferred from analogous structures like butane-1-sulfonyl chloride and methanesulfonyl chloride.[5][6]

| Technique | Expected Features | Rationale |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.5 ppm), Methylene protons (-CH₂-, singlet, >4.0 ppm), Methyl protons (-CH₃, singlet, ~2.4 ppm) | The methylene protons are adjacent to the highly electron-withdrawing -SO₂Cl group, causing a significant downfield shift. |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), Methylene carbon (~60-70 ppm), Methyl carbon (~20 ppm) | The methylene carbon is significantly deshielded by the sulfonyl chloride group. |

| FT-IR | Strong, characteristic S=O stretches at ~1370 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric) | These two distinct, strong bands are the hallmark of a sulfonyl chloride functional group.[6] |

| Mass Spec (EI) | Molecular ion peak (M⁺), M+2 peak of ~1/3 intensity of M⁺, fragmentation patterns | The M+2 peak is characteristic of a chlorine-containing compound due to the natural abundance of the ³⁷Cl isotope.[6] |

Reactivity and Mechanistic Insights

The Role as a Mesylating Agent

This compound is primarily used to convert alcohols into o-tolylmesylates. This transformation is pivotal because the resulting mesylate is an excellent leaving group, far superior to the original hydroxyl group. The efficacy of a leaving group is related to the pKa of its conjugate acid; the conjugate acid of a mesylate is methanesulfonic acid, a strong acid, indicating the stability of the mesylate anion.

Mechanism of Mesylation of an Alcohol

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, at low temperatures (e.g., 0 °C) to control exothermicity. The base serves a critical role: to neutralize the HCl byproduct generated during the reaction, preventing it from causing side reactions with acid-sensitive functional groups.

Caption: General mechanism for the mesylation of an alcohol.

For simpler sulfonyl chlorides like MsCl, an alternative E1cB elimination mechanism to form a highly reactive sulfene intermediate (CH₂=SO₂) has been proposed, which is then trapped by the alcohol.[7] While possible, the direct nucleophilic substitution pathway is generally sufficient for conceptual understanding in most synthetic applications.

Applications in Drug Development and Organic Synthesis

Conversion of Alcohols to Good Leaving Groups

This is the most frequent application. Once an alcohol is converted to its o-tolylmesylate, it becomes a highly active site for Sₙ2 reactions. This allows for the introduction of a wide range of nucleophiles, such as azides (for subsequent reduction to amines), cyanides (for hydrolysis to carboxylic acids), and various carbon nucleophiles.

Self-Validating Protocol for Mesylation:

-

Dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add a solution of this compound (1.1 eq) in DCM dropwise. The choice of DCM as a solvent is due to its inertness and ability to dissolve a wide range of organic compounds.

-

Allow the reaction to stir at 0 °C and monitor its completion by TLC, visualizing the consumption of the polar alcohol starting material and the appearance of the less polar mesylate product.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Each wash has a purpose: HCl removes excess amine, NaHCO₃ removes any residual acid, and brine begins the drying process.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate, which is often pure enough for the next step or can be purified by column chromatography.

Synthesis of Sulfonamide-Based Pharmacophores

The reaction of this compound with a primary or secondary amine in the presence of a base yields a sulfonamide. These are exceptionally stable functional groups resistant to hydrolysis.[7] This stability is advantageous in drug design, as it creates a robust scaffold that can withstand metabolic degradation.

Caption: Synthetic utility in converting alcohols to functionalized products.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its reactivity with water (including atmospheric moisture) and nucleophiles is the source of both its synthetic utility and its danger.[1][3]

| Hazard Category | Description | Precautionary Statements | Source |

| Corrosion | Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. | [3] |

| Reactivity | Reacts violently with water. Contact with water liberates toxic gas (HCl). | EUH014, EUH029. Keep away from water. Handle under inert atmosphere. | [3] |

| Toxicity | Toxic if inhaled. | Use only under a chemical fume hood. | [8][9] |

Handling Protocol:

-

Always handle in a well-ventilated chemical fume hood.[1]

-

Use compatible, dry glassware.

-

Transfer via syringe or cannula under an inert atmosphere.

-

Have an appropriate quenching agent (e.g., a secondary amine solution like diethylamine) and a spill kit readily available.

Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area.[3]

-

Protect from moisture. The use of a desiccator is recommended for long-term storage.

-

Store away from incompatible materials such as strong bases, alcohols, and amines.

Disposal:

-

Waste is classified as hazardous. Dispose of in accordance with local, state, and federal regulations.

-

Do not dispose of by pouring down the drain. Small quantities can be carefully quenched by slow addition to a stirred, cooled solution of a base (e.g., sodium carbonate) or a secondary amine in an appropriate solvent.

Conclusion

This compound is a potent and valuable reagent for the modern synthetic chemist, especially those in drug discovery. Its ability to activate alcohols and form robust sulfonamide linkages provides a reliable method for advancing complex synthetic campaigns. However, its high reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols. By applying the principles and procedures outlined in this guide, researchers can effectively and safely leverage this compound to achieve their synthetic goals.

References

- This compound - ChemBK. (2024). ChemBK. [Link]

- Hearst, P. J., & Noller, C. R. (1951). Methanesulfonyl chloride. Organic Syntheses, 31, 76. [Link]

- Methanesulfonyl chloride. (n.d.). In Wikipedia.

- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.nl]

- 3. fishersci.nl [fishersci.nl]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to o-Tolylmethanesulfonyl Chloride: Structure, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Organic Synthesis

o-Tolylmethanesulfonyl chloride, systematically named (2-methylphenyl)methanesulfonyl chloride, is a valuable sulfonylating agent in organic chemistry.[1] Its unique structural features and reactivity profile make it a significant tool in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and its strategic applications in drug development, offering insights for researchers and scientists in the field.

Chemical Structure and Physicochemical Properties

o-Tolylmethanesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride group attached to a methylene bridge, which is in turn bonded to an ortho-substituted toluene ring.[1] This specific arrangement of functional groups dictates its chemical behavior and utility.

Role as a Protecting Group

The o-tolylmethanesulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is generally stable to a variety of reaction conditions. A key advantage of certain sulfonyl protecting groups, particularly those with ortho-substituents, can be their unique cleavage conditions compared to more common protecting groups like tosyl (p-toluenesulfonyl). While specific studies detailing the advantages of the o-tolylmethanesulfonyl group are not abundant, the ortho-methyl group could potentially influence the stability and cleavage of the sulfonamide through steric and electronic effects, offering a degree of orthogonality in complex syntheses.

[2]#### Applications in the Synthesis of Bioactive Molecules

While specific, publicly documented examples of o-tolylmethanesulfonyl chloride in the synthesis of marketed drugs are limited, its utility can be inferred from the broader application of sulfonyl chlorides in medicinal chemistry. For instance, sulfonyl chlorides are key intermediates in the synthesis of various kinase inhibitors, antiviral agents, and anti-inflammatory drugs. T[3][4][5]he o-tolylmethanesulfonyl moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as solubility and lipophilicity, and to provide specific interactions with biological targets.

Safety and Handling

o-Tolylmethanesulfonyl chloride is a corrosive and moisture-sensitive compound. I[1]t should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water, releasing hydrochloric acid, and should be stored in a tightly sealed container under an inert atmosphere.

o-Tolylmethanesulfonyl chloride is a versatile and reactive building block with significant potential in organic synthesis and drug discovery. Its ability to readily form stable sulfonamides makes it a valuable tool for the introduction of this important pharmacophore and for the protection of amine functionalities. While further research is needed to fully elucidate its specific advantages and applications in comparison to other sulfonyl chlorides, its unique substitution pattern offers opportunities for fine-tuning molecular properties in the design of new therapeutic agents. This guide provides a foundational understanding of its chemistry, empowering researchers to leverage its potential in their synthetic endeavors.

References

- This compound. ChemBK. [Link]

- Methanesulfonyl chloride. Organic Syntheses Procedure. [Link]

- Synthesis of sulfonyl chloride substr

- This compound (C8H9ClO2S). PubChemLite. [Link]

- methanesulfonyl chloride. Organic Syntheses Procedure. [Link]

- Methanesulfonyl chloride. PubChem. [Link]

- Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. [Link]

- This compound, 97%, Thermo Scientific 250 mg. Fisher Scientific. [Link]

- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Royal Society of Chemistry. [Link]

- Tosyl. chemeurope.com. [Link]

- Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Semantic Scholar. [Link]

- Synthesis of novel test compounds for antiviral chemotherapy of severe acute respir

- Methanesulfonyl chloride. NIST WebBook. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of novel test compounds for antiviral chemotherapy of severe acute respiratory syndrome (SARS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of (2-Methylphenyl)methanesulfonyl Chloride with Nucleophiles

Abstract

(2-Methylphenyl)methanesulfonyl chloride is a versatile bifunctional reagent, combining the reactive properties of a sulfonyl chloride with the unique steric and electronic characteristics of an ortho-substituted benzyl moiety. This guide provides a comprehensive technical overview of its reactivity with common nucleophiles, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore the underlying mechanistic dichotomy that governs its reactions—direct nucleophilic substitution (SN2-type) versus an elimination-addition pathway involving a sulfene intermediate. By synthesizing data from analogous, well-studied systems, this document offers predictive insights into the behavior of this specific reagent, supported by detailed, actionable experimental protocols and mechanistic diagrams.

Introduction: The Structural Significance of this compound

This compound, hereafter referred to as (o-MePh)MeSO₂Cl, belongs to the class of (aryl)methanesulfonyl chlorides. Its structure is distinguished by a sulfonyl chloride group attached to a methylene (-CH₂-) bridge, which in turn is connected to a toluene ring at the ortho position. This arrangement presents a fascinating case study in reactivity for several reasons:

-

Electrophilic Sulfur Center : Like all sulfonyl chlorides, the sulfur atom in (o-MePh)MeSO₂Cl is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[1]

-

Benzylic Protons : The presence of two acidic protons on the methylene carbon (α-protons) introduces the possibility of a base-induced elimination reaction to form a transient and highly reactive intermediate known as a sulfene.[2]

-

Steric Hindrance : The ortho-methyl group on the phenyl ring introduces steric bulk near the reaction center. In analogous arenesulfonyl chlorides, ortho-alkyl groups have been observed to cause a counterintuitive acceleration of nucleophilic substitution, a phenomenon attributed to the relief of ground-state steric strain upon moving to the transition state.[3][4][5] While the substitution pattern here is different, the potential for steric influence remains a key consideration.

This guide will dissect how these structural features dictate the reagent's interaction with various nucleophiles, providing a predictive framework for its application in synthesis.

Synthesis of this compound

The most reliable and common route to (aryl)methanesulfonyl chlorides is the oxidative chlorination of the corresponding (aryl)methanethiols. The thiol precursor can be readily synthesized from the commercially available (2-methylphenyl)methanol.

Overall Synthetic Workflow

The two-step synthesis transforms a benzylic alcohol into the target sulfonyl chloride.

Sources

An In-depth Technical Guide on the Stability and Storage of (2-methylphenyl)methanesulfonyl chloride

Abstract

(2-methylphenyl)methanesulfonyl chloride is a crucial reagent in organic synthesis, particularly in the pharmaceutical industry for the introduction of the (2-methylphenyl)methanesulfonyl moiety. As with many sulfonyl chlorides, its utility is intrinsically linked to its reactivity, which also dictates its stability and necessitates specific storage and handling protocols. This guide provides a comprehensive overview of the chemical stability of this compound, detailing the primary degradation pathways, and offers evidence-based recommendations for its optimal storage and handling to ensure its integrity and maximize its efficacy in research and drug development applications.

Introduction: The Role and Reactivity of this compound

This compound, a member of the sulfonyl chloride family, is a highly reactive electrophile. This reactivity is centered at the electron-deficient sulfur atom, making it susceptible to nucleophilic attack. This characteristic is exploited in a variety of chemical transformations, most notably in the formation of sulfonamides and sulfonate esters. The (2-methylphenyl)methyl group can influence the reactivity and physical properties of the resulting derivatives, making this specific reagent valuable for fine-tuning molecular structures in drug discovery and development.

However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation. Understanding the factors that influence its stability is paramount for researchers to ensure the reliability and reproducibility of their experimental results.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily threatened by two main degradation pathways: hydrolysis and thermal decomposition.

Hydrolysis: The Primary Culprit

The most significant factor affecting the stability of this compound is its sensitivity to moisture.[1] Like other sulfonyl chlorides, it reacts readily with water in a process known as hydrolysis.[1][2] This reaction is often vigorous and can be violent, liberating toxic and corrosive gases.[1][2]

Mechanism of Hydrolysis:

The hydrolysis of sulfonyl chlorides is a well-studied process that can proceed through different mechanisms depending on the reaction conditions, such as pH.[3][4][5][6] In the presence of water, a nucleophilic attack by a water molecule on the electrophilic sulfur atom occurs. This leads to the displacement of the chloride ion and the formation of the corresponding (2-methylphenyl)methanesulfonic acid and hydrochloric acid (HCl) gas.[1] The generation of corrosive HCl gas is a significant safety concern.[1][2][7]

Key takeaway for researchers: The absolute exclusion of moisture is the most critical factor in preserving the integrity of this compound. Even ambient humidity can lead to gradual degradation over time.

Thermal Decomposition

While generally stable under normal, ambient conditions, elevated temperatures can induce the thermal decomposition of this compound.[1] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[1][2][7] Studies on related α-phenylalkanesulfonyl chlorides suggest that thermal decomposition can proceed through an ionic chain mechanism involving the heterolytic scission of the C-SO2 bond.[8][9] The activation energies for these decompositions can be influenced by solvent polarity.[8]

Incompatible Materials

Beyond water, this compound is incompatible with a range of other substances that can either catalyze its decomposition or react with it in a hazardous manner. These include:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1]

-

Strong Acids and Bases: Can catalyze decomposition.[1]

-

Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively, consuming the desired reagent.[1]

Recommended Storage Conditions

To mitigate the degradation pathways discussed above, stringent storage conditions are essential. The following table summarizes the optimal storage parameters for this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C recommended by some suppliers for similar compounds).[11] | Reduces the rate of potential thermal decomposition and slows down any residual hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[11] | Displaces moist air from the container, providing a dry environment to prevent hydrolysis. |

| Container | Tightly closed, original container. Avoid metal containers.[1][12] | Prevents ingress of atmospheric moisture. Some sulfonyl chlorides can be corrosive to metals, especially in the presence of trace moisture which can generate HCl.[12] |

| Location | A dry, cool, and well-ventilated place.[1] Store in a corrosives area, away from incompatible materials.[1][11] | Ensures a stable external environment and prevents accidental contact with substances that could cause hazardous reactions. |

| Light Exposure | Store in an opaque or amber container to protect from light. | While not explicitly documented as a primary degradation factor for this specific compound, it is a general best practice for storing reactive chemical reagents to prevent any potential photolytic decomposition pathways. |

Experimental Protocol: Safe Handling and Aliquoting

Adherence to a strict handling protocol is crucial to maintain the quality of this compound and ensure the safety of laboratory personnel.

Objective: To safely aliquot the required amount of this compound from the main stock container while minimizing exposure to atmospheric moisture.

Materials:

-

Stock bottle of this compound

-

Dry, inert gas source (Nitrogen or Argon) with a regulator and needle

-

Dry glassware (e.g., round-bottom flask, vial) with a septum-sealed cap

-

Dry syringes and needles

-

Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a chemical fume hood.[12]

Procedure:

-

Preparation: Ensure all glassware, syringes, and needles are thoroughly dried, either by oven-drying or flame-drying under an inert atmosphere.

-

Inert Atmosphere: Purge the receiving flask or vial with a gentle stream of dry nitrogen or argon for several minutes.

-

Equilibration: Allow the stock bottle of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container.

-

Inert Gas Blanket: Puncture the septum of the stock bottle with a needle connected to the inert gas source to create a positive pressure of dry gas. Use a second needle as a vent.

-

Aliquoting: Using a dry syringe, carefully withdraw the desired volume of the sulfonyl chloride.

-

Transfer: Quickly transfer the withdrawn liquid to the prepared, inerted receiving vessel.

-

Sealing: Immediately seal the receiving vessel and the stock bottle.

-

Storage: Return the stock bottle to the recommended refrigerated storage conditions.

Visualization of Handling and Storage Workflow

The following diagram illustrates the logical workflow for the proper storage and handling of this compound to prevent degradation.

Caption: Logical workflow for the storage and handling of this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in organic synthesis. The primary threats to its stability are hydrolysis and, to a lesser extent, thermal decomposition. By implementing stringent storage conditions—specifically, refrigeration under an inert atmosphere in a tightly sealed, non-metallic container—and adhering to meticulous, anhydrous handling techniques, researchers can significantly mitigate these degradation pathways. This diligence ensures the reagent's purity, leading to more reliable, reproducible, and safer experimental outcomes in the pursuit of novel chemical entities.

References

- King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6645-6651.

- Iino, M., Nakanishi, H., & Matsuda, M. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 47(25), 4993-4997.

- Iino, M., Nakanishi, H., & Matsuda, M. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 47(25), 4993–4997.

- King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1593.

- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-753.

- Unknown. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.

- Ivanov, S. N., Gnedin, B. G., & Shchukina, M. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.

- Unknown. (n.d.). 4-Methylbenzylsulfonyl chloride, 97% SAFETY DATA SHEET.

- van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 31(7), 2357–2361.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- Lee, C. S., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 163(16).

- Adams, P., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(2), 201-204.

- Reinsch, H., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(67), 9537-9540.

- International Labour Organization & World Health Organization. (2021). ICSC 1163 - METHANESULFONYL CHLORIDE.

- Wikipedia. (n.d.). Sulfonyl halide.

- Douglass, I. B., & Farah, B. S. (1960). Methanesulfinyl Chloride. Organic Syntheses, 40, 62.

- Gemo, A., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry.

- University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. UCSD Blink.

- Helferich, B., & Gnüchtel, A. (1941). methanesulfonyl chloride. Organic Syntheses, 21, 79.

- U.S. Department of Agriculture Agricultural Research Service. (2016, August 12). Chemical Compatible Storage.

- University of Toronto, Department of Chemistry. (2019, April). Chemical Compatibility & Storage.

- U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage.

Sources

- 1. fishersci.nl [fishersci.nl]

- 2. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

Introduction: The Dichotomy of Reactivity and Stability

An In-Depth Technical Guide to the Hydrolysis of (2-Methylphenyl)methanesulfonyl Chloride

Abstract: this compound is a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its reactivity, which is dominated by the electrophilic nature of the sulfonyl sulfur. However, this reactivity also renders it susceptible to hydrolysis, a process that can impact reaction yields, product purity, and storage stability. This technical guide provides a comprehensive examination of the hydrolytic degradation of this compound. We will explore the underlying reaction mechanisms, delve into the kinetics and factors influencing the rate of hydrolysis, and present validated experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this compound's behavior in aqueous environments.

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of modern organic chemistry, prized for their ability to transform nucleophiles like alcohols and amines into sulfonates and sulfonamides, respectively.[1] this compound, an arylmethylsulfonyl chloride, is of particular interest due to the nuanced electronic and steric properties imparted by the ortho-methylated benzyl group. This structure finds application in the synthesis of complex molecules where precise control over reactivity and stability is paramount.

Understanding the hydrolysis of this reagent is not merely an academic exercise. For the process chemist, it dictates the choice of solvents, reaction workup conditions, and purification strategies.[2][3] For the formulation scientist, hydrolytic stability is a critical parameter affecting the shelf-life and efficacy of active pharmaceutical ingredients (APIs) that may contain a sulfonyl moiety or be synthesized from this precursor. This guide will dissect the chemical principles governing its hydrolysis, providing a predictive framework for its behavior.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties influence its handling, solubility, and reaction kinetics.

| Property | Value | Source |

| Chemical Formula | C₈H₉ClO₂S | [4] |

| Molecular Weight | 204.67 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 198-200 °C | [4] |

| Density | 1.33 g/cm³ | [4] |

| Synonyms | o-Tolylmethanesulfonyl chloride | [4] |

Core Mechanistic Principles of Hydrolysis

The hydrolysis of this compound is not monolithic; it can proceed through distinct mechanistic pathways dictated by the reaction conditions, particularly pH. Its structure, possessing α-hydrogens on the methylene bridge, makes it susceptible to more than one mechanism, a critical distinction from simple arenesulfonyl chlorides.

The Bimolecular Nucleophilic Substitution (Sₙ2) Pathway

In neutral or acidic aqueous media, the dominant mechanism for the hydrolysis of most sulfonyl chlorides is a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] A water molecule, acting as a nucleophile, directly attacks the electrophilic sulfur atom. This concerted process involves the simultaneous formation of a sulfur-oxygen bond and the cleavage of the sulfur-chlorine bond, passing through a trigonal bipyramidal transition state.[7]

The reaction is generally accepted to be bimolecular, with the rate dependent on the concentration of both the sulfonyl chloride and the nucleophile (water).[6][8]

The Elimination-Addition (Sulfene) Pathway

Under basic conditions (pH > ~7), a second mechanism becomes competitive or even dominant for sulfonyl chlorides with α-hydrogens.[9] The hydroxide ion (OH⁻), a much stronger base than water, can abstract a proton from the carbon adjacent to the sulfonyl group. This E1cB-like elimination generates a highly reactive and transient intermediate known as a sulfene (Ar-CH=SO₂).[10][11] The sulfene is then rapidly trapped by water to form the final sulfonic acid product.